molecular formula C10H11BrN2 B8601081 4-(bromomethyl)-1-ethylpyrrolo[2,3-b]pyridine

4-(bromomethyl)-1-ethylpyrrolo[2,3-b]pyridine

Cat. No.: B8601081
M. Wt: 239.11 g/mol
InChI Key: HFTMYLCLSTZPGB-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-ethyl-1H-pyrrolo[2,3-b]pyridine is an organic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of a bromomethyl group attached to the pyrrolo[2,3-b]pyridine core. It is a versatile intermediate used in various chemical syntheses and has applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-1-ethylpyrrolo[2,3-b]pyridine typically involves the bromination of a suitable precursor. One common method is the bromination of 4-methyl-1H-pyrrolo[2,3-b]pyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-ethyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrrolopyridines.

    Oxidation: Formation of pyrrolopyridine aldehydes or carboxylic acids.

    Reduction: Formation of methyl-substituted pyrrolopyridines.

Scientific Research Applications

4-(Bromomethyl)-ethyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Utilized in the synthesis of bioactive molecules for studying cellular pathways and mechanisms.

    Chemical Biology: Acts as a building block for the synthesis of molecular probes and inhibitors.

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-1-ethylpyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)pyridine: Similar structure but lacks the ethyl and pyrrolo groups.

    4-(Chloromethyl)-ethyl-1H-pyrrolo[2,3-b]pyridine: Chlorine instead of bromine.

    4-(Methyl)-ethyl-1H-pyrrolo[2,3-b]pyridine: Methyl group instead of bromomethyl.

Uniqueness

4-(Bromomethyl)-ethyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the bromomethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C10H11BrN2

Molecular Weight

239.11 g/mol

IUPAC Name

4-(bromomethyl)-1-ethylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C10H11BrN2/c1-2-13-6-4-9-8(7-11)3-5-12-10(9)13/h3-6H,2,7H2,1H3

InChI Key

HFTMYLCLSTZPGB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC2=C(C=CN=C21)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was prepared by the procedure described for the synthesis of 6-[(2-chloropyridin-4-yl)methyl]-3-[(3R,4S)-3-hydroxytetrahydro-2H-pyran-4-yl]benzo[h]quinazolin-4(3H)-one in Example 15, substituting 4-(bromomethyl)-1-ethyl-1H-pyrrolo[2,3-b]pyridine for 4-(bromomethyl)-2-chloropyridine. The resultant orange solid gave proton NMR spectra consistent with theory and a mass ion (ES+) of 455.2087 for [M+H]+ [Calc'd for C27H27N4O3, [M+H]+=455.2078]: 1H NMR (400 MHz, d6-DMSO) δ 9.01-8.98 (m, 1H), 8.71 (s, 1H), 8.14-8.08 (m, 2H), 8.01 (s, 1H), 7.75-7.71 (m, 2H), 7.56 (s, 1H), 6.74-6.72 (m, 1H), 6.59 (s, 1H), 5.31 (d, J=5.5 Hz, 1H), 4.80 (s, 2H), 4.63 (br s, 1H), 4.28 (q, J=7.2 Hz, 2H), 4.18-4.15 (m, 1H), 3.99-3.92 (m, 1H), 3.42 (t, J=11.1 Hz, 1H), 3.14 (t, J=10.4 Hz, 1H), 2.26 (br s, 1H), 1.91-1.89 (m, 1H), 1.38 (t, J=7.2 Hz, 3H).
Name
6-[(2-chloropyridin-4-yl)methyl]-3-[(3R,4S)-3-hydroxytetrahydro-2H-pyran-4-yl]benzo[h]quinazolin-4(3H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The title compound was prepared by the procedure described for the synthesis of 6-[(2-chloropyridin-4-yl)methyl]-3-[(3R,4S)-3-hydroxytetrahydro-2H-pyran-4-yl]benzo[h]quinazolin-4(3R)-one in Example 15, substituting 4-(bromomethyl)-1-ethyl-1H-pyrrolo[2,3-b]pyridine for 4-(bromomethyl)-2-chloropyridine. The resultant orange solid gave proton NMR spectra consistent with theory and a mass ion (ES+) of 455.2087 for [M+H]+ [Calc'd for C27H27N4O3, [M+H]+=455.2078]: 1H NMR (400 MHz, d6-DMSO) δ 9.01-8.98 (m, 1H), 8.71 (s, 1H), 8.14-8.08 (m, 2H), 8.01 (s, 1H), 7.75-7.71 (m, 2H), 7.56 (s, 1H), 6.74-6.72 (m, 1H), 6.59 (s, 1H), 5.31 (d, J=5.5 Hz, 1H), 4.80 (s, 2H), 4.63 (br s, 1H), 4.28 (q, J=7.2 Hz, 2H), 4.18-4.15 (m, 1H), 3.99-3.92 (m, 1H), 3.42 (t, J=11.1 Hz, 1H), 3.14 (t, J=10.4 Hz, 1H), 2.26 (br s, 1H), 1.91-1.89 (m, 1H), 1.38 (t, J=7.2 Hz, 3H).
Name
6-[(2-chloropyridin-4-yl)methyl]-3-[(3R,4S)-3-hydroxytetrahydro-2H-pyran-4-yl]benzo[h]quinazolin-4(3R)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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